molecular formula C23H19N3O2S B3582024 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3582024
M. Wt: 401.5 g/mol
InChI Key: SJAVOWJPZIYMNK-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, InChI key, and SMILES string .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes the reactants, products, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting potential applications and areas of study for the compound based on its properties and activities .

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-21(26-12-6-10-16-7-4-5-11-19(16)26)14-25-15-24-22-18(23(25)28)13-20(29-22)17-8-2-1-3-9-17/h1-5,7-9,11,13,15H,6,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAVOWJPZIYMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

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